An In-depth Technical Guide to 5-[(Piperidin-4-yl)methyl]pyridin-2-amine (CAS 1824082-84-9)
An In-depth Technical Guide to 5-[(Piperidin-4-yl)methyl]pyridin-2-amine (CAS 1824082-84-9)
A molecule of interest for medicinal chemistry
Introduction
5-[(Piperidin-4-yl)methyl]pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidin-4-ylmethyl group and an amine group.[1] Its structure, combining the pharmacologically significant piperidine and aminopyridine moieties, positions it as a compound of interest for researchers in drug discovery and development. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, while the aminopyridine core is a key feature in a variety of biologically active molecules.[2][3] Although public domain data on this specific molecule is limited, its structural similarity to compounds with known biological activities, such as kinase inhibitors, suggests its potential as a building block or lead compound in the development of new therapeutic agents.[4][5] This guide provides a comprehensive overview of the known properties, potential synthesis, and prospective applications of 5-[(Piperidin-4-yl)methyl]pyridin-2-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 5-[(Piperidin-4-yl)methyl]pyridin-2-amine is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1824082-84-9 | Internal Database |
| Molecular Formula | C11H17N3 | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Monoisotopic Mass | 191.142247 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| XlogP3 | 1.1 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route for the target compound.
Step-by-Step Protocol
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Reductive Amination: A common method for forming the C-N bond would involve the reductive amination between 2-amino-5-formylpyridine and piperidine-4-one, followed by reduction of the resulting imine. However, a more versatile approach starts with a protected piperidine derivative. A plausible route involves the reaction of a suitable 2-aminopyridine precursor with a piperidine-4-yl-methyl halide or a related electrophile.
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Purification: Purification of the final compound would likely be achieved through standard laboratory techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to achieve high purity.[5] Recrystallization could also be employed as a final purification step. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and HPLC would be essential for structural verification and purity assessment.[5]
Potential Biological and Pharmacological Properties
The structural components of 5-[(Piperidin-4-yl)methyl]pyridin-2-amine suggest several potential areas of biological activity. The piperidine moiety is a common feature in central nervous system (CNS) active drugs, and aminopyridines are known to have a wide range of pharmacological effects.
Kinase Inhibition
Notably, structurally related compounds, such as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, have been investigated as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[4] These kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[4] The core structure of 5-[(Piperidin-4-yl)methyl]pyridin-2-amine could potentially serve as a scaffold for the development of novel kinase inhibitors.
Drug Discovery Workflow
A conceptual workflow for evaluating the therapeutic potential.
Future Research Directions
To fully elucidate the potential of 5-[(Piperidin-4-yl)methyl]pyridin-2-amine, further research is warranted. Key areas of investigation should include:
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Development and validation of a robust synthetic route.
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Screening for biological activity against a panel of kinases and other relevant biological targets.
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In-depth pharmacological characterization of any identified activities, including mechanism of action studies.
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Structure-activity relationship (SAR) studies to optimize the molecule for improved potency, selectivity, and pharmacokinetic properties.
Conclusion
While specific data on 5-[(Piperidin-4-yl)methyl]pyridin-2-amine (CAS 1824082-84-9) is currently scarce in the public domain, its chemical structure suggests significant potential as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The insights from structurally related compounds provide a strong rationale for its further investigation. The proposed synthetic strategies and a conceptual drug discovery workflow offer a roadmap for researchers interested in exploring the therapeutic potential of this and related molecules. As with any novel compound, thorough experimental validation will be crucial to unlock its full potential.
References
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PubChemLite. 5-[(piperidin-4-yl)methyl]pyridin-2-amine. Available from: [Link]
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